N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research in synthetic chemistry has developed methodologies to synthesize complex molecules that include furan, imidazole, and thiazole rings, akin to the structure of interest. Aleksandrov et al. (2017) described the synthesis and electrophilic substitution reactions of furan-2-ylbenzo[e][1,3]benzothiazole derivatives, illustrating techniques that could be applicable to synthesizing similar compounds like the one of interest. This work highlights the utility of such compounds in organic synthesis and the exploration of their reactivity towards various electrophilic and nucleophilic agents (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
The antimicrobial properties of compounds containing furan, imidazole, and thiazole rings have been investigated. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its structure and antimicrobial activity. The compound showed good activity against a range of Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential for the investigated compound in antimicrobial research (Cakmak et al., 2022).
Antiprotozoal and Antioxidant Activities
Derivatives structurally related to the compound of interest have been evaluated for their antiprotozoal and antioxidant activities. For instance, novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, showcasing the potential therapeutic applications of such compounds (Ismail et al., 2004).
Electrophilic Substitution Reactions
The study of electrophilic substitution reactions is crucial for understanding the chemical reactivity and potential applications of these compounds in synthetic chemistry. Aleksandrov and colleagues' work on furan-2-ylthiazolo[4,5-f]quinolines and other related compounds provides insights into their synthesis and the conditions for electrophilic substitution, which could be relevant for modifying the compound of interest for specific scientific applications (Aleksandrov & El’chaninov, 2017).
Mechanism of Action
- PfCLK3 belongs to the cyclin-dependent-like protein kinase family and plays a crucial role in RNA splicing by phosphorylating SR proteins .
- This inhibition affects RNA splicing, leading to downstream effects on parasite survival and development .
- Cellular effects include impaired parasite growth and development, potentially impacting various stages of the malaria life cycle .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
TCMDC-124922 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively inhibit PfProRS enzyme activity, a key enzyme in the Plasmodium falciparum, the parasite responsible for malaria . The nature of these interactions is often characterized by binding affinities and enzymatic inhibition or activation .
Cellular Effects
TCMDC-124922 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the growth of Plasmodium falciparum, affecting its cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124922 is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active site of the PfProRS enzyme, inhibiting its activity and thus affecting the life cycle of the Plasmodium falciparum .
Metabolic Pathways
TCMDC-124922 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S.ClH/c1-14-6-7-17-18(15(14)2)22-20(27-17)24(19(25)16-5-3-12-26-16)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIVFUKWZOPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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